molecular formula C14H19NO4 B13215573 2-([(Benzyloxy)carbonyl](ethyl)amino)butanoic acid

2-([(Benzyloxy)carbonyl](ethyl)amino)butanoic acid

Cat. No.: B13215573
M. Wt: 265.30 g/mol
InChI Key: VWAMYKVPXVPTFG-UHFFFAOYSA-N
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Description

2-((Benzyloxy)carbonylamino)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone with a substituted ethylamino group at the 2-position. The amino group is further modified by a benzyloxycarbonyl (Cbz) protecting group, a common strategy in peptide synthesis to prevent undesired side reactions . This compound’s structure combines lipophilic (benzyl, ethyl) and hydrophilic (carboxylic acid) moieties, making it relevant in medicinal chemistry and as a building block for bioactive molecules.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

2-[ethyl(phenylmethoxycarbonyl)amino]butanoic acid

InChI

InChI=1S/C14H19NO4/c1-3-12(13(16)17)15(4-2)14(18)19-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,16,17)

InChI Key

VWAMYKVPXVPTFG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N(CC)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzyloxy)carbonylamino)butanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of butanoic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the protected amino acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((Benzyloxy)carbonylamino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding the free amino acid.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.

    Substitution: Substitution reactions often require the use of strong bases or nucleophiles.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Free amino acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((Benzyloxy)carbonylamino)butanoic acid finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

    Biology: Employed in the synthesis of peptides and proteins, where the benzyloxycarbonyl group protects the amino group during chain elongation.

    Medicine: Investigated for its potential in drug development, particularly in the design of prodrugs and peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)carbonylamino)butanoic acid involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The protecting group can be removed under specific conditions, such as catalytic hydrogenation, to yield the free amino group .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Position Molecular Formula MW CAS Number Key Properties
Target Compound Ethylamino 2 C₁₄H₁₉NO₄ 265.31 - High lipophilicity, moderate solubility
(S)-2-(((Bz)carbonyl)amino)butanoic acid Amino 2 C₁₂H₁₅NO₄ 237.25 42918-86-5 High reactivity in peptide coupling
(S)-2-(((Bz)carbonyl)(methyl)amino)-3-MeBA Methylamino, 3-Me 2,3 C₁₄H₁₉NO₄ 265.31 42417-65-2 Steric hindrance, reduced solubility
3-{[(Bz)carbonyl]amino}butanoic acid Amino 3 C₁₂H₁₅NO₄ 237.25 - Monoclinic crystals, stable packing

Research Findings

  • Stereochemical Influence : The S-configuration in analogs like CAS 42918-86-5 ensures enantioselective binding in biological systems, a trait likely shared by the target compound if chiral .
  • Crystallographic Insights : Ethyl substitution may disrupt the dense hydrogen-bonding networks observed in 3-substituted analogs (e.g., ), leading to lower melting points .
  • Synthetic Utility: Ethyl-substituted amino groups balance reactivity and steric effects, making the target compound versatile in N-alkylation reactions compared to methyl or unsubstituted analogs .

Biological Activity

2-((Benzyloxy)carbonylamino)butanoic acid, also known as (S)-2-(((benzyloxy)carbonyl)amino)butanoic acid, is a chiral compound with significant relevance in medicinal chemistry. Its unique structural features, including a benzyloxy group and a carbonyl-protected amino group, facilitate its role as an intermediate in the synthesis of bioactive molecules. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The molecular formula of 2-((benzyloxy)carbonylamino)butanoic acid is C13H17N1O4C_{13}H_{17}N_{1}O_{4}. The compound's structure allows for selective reactions at various sites, making it versatile in organic synthesis.

Research indicates that 2-((benzyloxy)carbonylamino)butanoic acid interacts with specific molecular targets, influencing enzyme activity and protein function. The benzyloxycarbonyl group enhances selectivity in biochemical pathways, allowing for detailed studies on enzyme-substrate interactions and modifications of proteins.

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties, although specific data on 2-((benzyloxy)carbonylamino)butanoic acid itself is limited.
  • Enzyme Inhibition : The compound has been utilized in research focused on enzyme inhibition, particularly in pathways involving amino acids and their derivatives.
  • Protein Modification : Its ability to protect functional groups makes it a candidate for studies involving protein modifications that can alter biological processes.

Case Studies

Several studies have highlighted the potential applications of 2-((benzyloxy)carbonylamino)butanoic acid:

  • Synthesis of Bioactive Molecules : In one study, the compound was employed as an intermediate to synthesize novel compounds with enhanced biological activities. The focus was on creating analogs that could better interact with target enzymes involved in metabolic pathways.
  • Antiparasitic Activity : A related study explored prodrug approaches using amino acid derivatives to enhance drug delivery systems. The results indicated that modifications to similar compounds could lead to significant reductions in parasitemia in infected models, suggesting potential applications for 2-((benzyloxy)carbonylamino)butanoic acid in antiparasitic therapies .

Comparative Analysis

The following table summarizes some compounds structurally related to 2-((benzyloxy)carbonylamino)butanoic acid and their biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acidCHFNOContains a fluorophenyl moietyPotential anti-inflammatory effects
(R)-2-(((Benzyloxy)carbonyl)(ethyl)amino)-butanoic acidCHNOEnantiomer with different activity profilesVaries based on stereochemistry
2-{[(Benzyloxy)carbonyl]amino}-2-ethylbutanoic acidCHNOEthyl substitution for enhanced solubilityStudied for neuroprotective effects

Discussion

The unique combination of functional groups in 2-((benzyloxy)carbonylamino)butanoic acid allows it to serve as a valuable tool in medicinal chemistry. Its role as an intermediate facilitates the synthesis of complex organic molecules, while its biological activity suggests potential therapeutic applications. Continued research into its interactions and modifications could lead to the development of novel drugs targeting various diseases.

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